molecular formula C5H7NO5 B3033101 Glycine, N-(carboxycarbonyl)-N-methyl- CAS No. 82505-42-8

Glycine, N-(carboxycarbonyl)-N-methyl-

Cat. No.: B3033101
CAS No.: 82505-42-8
M. Wt: 161.11 g/mol
InChI Key: AATDVRKPDMQGIA-UHFFFAOYSA-N
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Description

Glycine, N-(carboxycarbonyl)-N-methyl- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a carboxycarbonyl group and a methyl group attached to the nitrogen atom of glycine. It is often used in synthetic chemistry and biochemical research due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Glycine, a similar compound, is known to bind to strychnine-sensitive binding sites in the spinal cord . This interaction is thought to mediate the antispastic activity of supplemental glycine .

Mode of Action

It has been shown that glycine can replace L-alanine in position 1 and D-alanine residues in positions 4 and 5 of the peptide subunit in peptidoglycan biosynthesis . This replacement disrupts the normal balance between peptidoglycan synthesis and controlled enzymatic hydrolysis during growth .

Biochemical Pathways

Glycine is degraded via three pathways. The predominant pathway in animals and plants is the reverse of the glycine synthase pathway . In this context, the enzyme system involved is usually called the glycine cleavage system . Some amino acids are converted to pyruvate, the end product of glycolysis and the start reactant of gluconeogenesis . These amino acids are glucogenic . Some are converted to acetoacetate-CoA and or acetyl-CoA .

Pharmacokinetics

The related compound glycine is commonly used as a component of total parenteral nutrition and is also used as irrigation during surgery .

Result of Action

The related compound glycine may have antispastic activity . Very early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .

Action Environment

Glycine betaine, a related compound, plays an essential role in the response of plants to abiotic stress acting as an osmolyte and osmoprotectant . It participates in several plant responses to cope with stressful conditions, including the regulation of gene expression, the concentration and activity of enzymes, and proper protein folding and association .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxycarbonyl)-N-methyl- typically involves the protection of the amino group of glycine followed by methylation. One common method is the use of tert-butyl dicarbonate (Boc) to protect the amino group, forming Boc-glycine. This intermediate is then methylated using methyl iodide in the presence of a base such as sodium hydride. The final step involves deprotection of the Boc group under acidic conditions to yield Glycine, N-(carboxycarbonyl)-N-methyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxycarbonyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield simpler amino acid derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolone derivatives, while substitution reactions can produce a variety of N-substituted glycine derivatives.

Scientific Research Applications

Glycine, N-(carboxycarbonyl)-N-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is utilized in studies of protein structure and function, as well as in the development of enzyme inhibitors.

    Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Glycine: The parent amino acid, which lacks the carboxycarbonyl and methyl groups.

    N-Methylglycine (Sarcosine): Similar to Glycine, N-(carboxycarbonyl)-N-methyl- but without the carboxycarbonyl group.

    N-Carboxycarbonylglycine: Similar but without the methyl group.

Uniqueness

Glycine, N-(carboxycarbonyl)-N-methyl- is unique due to the presence of both the carboxycarbonyl and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and specificity in various applications compared to its analogs.

Properties

IUPAC Name

2-[carboxymethyl(methyl)amino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5/c1-6(2-3(7)8)4(9)5(10)11/h2H2,1H3,(H,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATDVRKPDMQGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566573
Record name N-Methyl-N-oxaloglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82505-42-8
Record name N-Methyl-N-oxaloglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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